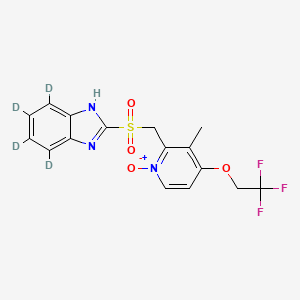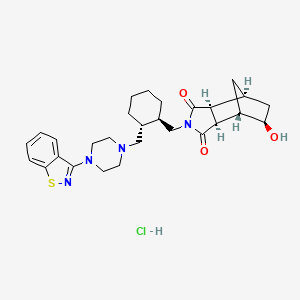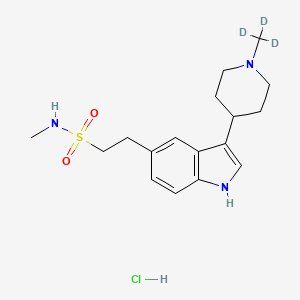![molecular formula C28H33D3O3 B602742 [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate CAS No. 876054-55-6](/img/structure/B602742.png)
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Overview
Description
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester. It is a deuterated form of testosterone phenylpropionate, which means it contains deuterium atoms. This compound is used as an analytical standard and reference material in various scientific research applications .
Mechanism of Action
Target of Action
Testosterone-16,16,17-D3 3-Phenyl-propionate, a synthetic androstane steroid derivative of testosterone, primarily targets the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors . It is a slow-release anabolic steroid no longer used commonly for the treatment of androgen deficiency or promotion of anabolic effects on muscles .
Biochemical Pathways
Testosterone-16,16,17-D3 3-Phenyl-propionate affects several biochemical pathways. It is converted into 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase . DHT is a potent androgen that is responsible for the development and maintenance of masculine secondary sexual characteristics. It also plays a role in the growth and development of prostate and seminal vesicles .
Pharmacokinetics
It is known that testosterone propionate, a similar compound, is a slow-release anabolic steroid . This suggests that Testosterone-16,16,17-D3 3-Phenyl-propionate may also have a slow release and a short half-life, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Testosterone-16,16,17-D3 3-Phenyl-propionate’s action are primarily related to its role as an androgen. It promotes the development of male secondary sexual characteristics and has anabolic effects on muscles . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Testosterone-16,16,17-D3 3-Phenyl-propionate. For instance, lifestyle factors such as smoking, alcohol consumption, and physical stress can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and negatively affect male reproductive functions . Additionally, vitamin D status has been associated with testosterone levels, suggesting that vitamin D deficiency could potentially impact the effectiveness of Testosterone-16,16,17-D3 3-Phenyl-propionate .
Biochemical Analysis
Biochemical Properties
Testosterone-16,16,17-D3 3-Phenyl-propionate interacts with various enzymes and proteins within the body. It binds to androgen receptors, influencing the transcriptional activity of certain genes . This interaction leads to the growth and development of masculine sex organs and secondary sexual characteristics .
Cellular Effects
Testosterone-16,16,17-D3 3-Phenyl-propionate influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate the production of erythropoietin, a hormone that regulates the production of red blood cells .
Molecular Mechanism
The molecular mechanism of Testosterone-16,16,17-D3 3-Phenyl-propionate involves binding to the androgen receptor, which then translocates to the nucleus and binds to specific nucleotide sequences of the chromosomal DNA . This binding influences the transcriptional activity of certain genes, leading to the expression of traits associated with masculinity .
Temporal Effects in Laboratory Settings
The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate can change over time in laboratory settings. It has been observed that the compound’s impact on aromatase phosphotyrosine levels increases over time, enhancing the longevity of its effects .
Dosage Effects in Animal Models
In animal models, the effects of Testosterone-16,16,17-D3 3-Phenyl-propionate vary with different dosages. Higher doses of testosterone have been associated with increased frequency of erythrocytosis, a condition characterized by an excessive amount of red blood cells .
Metabolic Pathways
Testosterone-16,16,17-D3 3-Phenyl-propionate is involved in several metabolic pathways. It is metabolized to 17-keto steroids through two different pathways . The major active metabolites are estradiol and dihydrotestosterone (DHT) .
Transport and Distribution
Testosterone-16,16,17-D3 3-Phenyl-propionate is transported and distributed within cells and tissues. It binds to sex hormone-binding globulin and albumin in the bloodstream, which facilitates its transport to target tissues .
Subcellular Localization
The subcellular localization of Testosterone-16,16,17-D3 3-Phenyl-propionate is primarily in the cytoplasm where it binds to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, influencing gene expression .
Preparation Methods
The synthesis of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves several steps. The starting material is typically testosterone, which undergoes deuteration to introduce deuterium atoms at specific positions. The deuterated testosterone is then esterified with phenylpropionic acid to form the final product. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is used in various scientific research applications, including:
Chemistry: It is used as a reference material for the development and validation of analytical methods, such as gas chromatography (GC) and liquid chromatography (LC).
Biology: It is used in studies related to hormone metabolism and the effects of deuterium on biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone and its derivatives.
Industry: It is used in the quality control of pharmaceutical products containing testosterone
Comparison with Similar Compounds
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on the biological activity of testosterone. Similar compounds include:
Testosterone phenylpropionate: The non-deuterated form of the compound.
5α-Dihydrotestosterone (DHT): A potent androgen derived from testosterone.
Nandrolone phenylpropionate: Another anabolic-androgenic steroid with similar properties
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-XYLDBJRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











